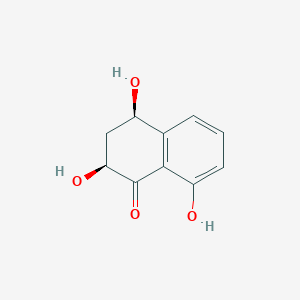

2,4,8-Trihydroxy-1-tetralone, cis-(+)-

Description

Contextualization within Natural Products Chemistry and Polyketides

2,4,8-Trihydroxy-1-tetralone (B1221871) belongs to the broad and structurally diverse class of natural products known as polyketides. iomcworld.com Polyketides are synthesized in bacteria, fungi, and plants by large, multifunctional enzymes called polyketide synthases (PKSs). iomcworld.comapsnet.org These enzymes catalyze the repetitive condensation of small carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA, to build a linear poly-β-keto chain. apsnet.org

The biosynthesis of the tetralone core of this compound is closely related to the well-studied pathway for 1,8-dihydroxynaphthalene (DHN) melanin (B1238610), a dark pigment found in many fungi. nih.govresearchgate.net The process begins when a fungal Type I PKS iteratively condenses five molecules of malonyl-CoA to produce the aromatic polyketide, 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). nih.govuniprot.org T4HN is a crucial intermediate from which a variety of secondary metabolites are derived. researchgate.netnih.gov

Subsequent enzymatic modifications of T4HN lead to the formation of various tetralone structures. A key step is the reduction of T4HN by a specific reductase enzyme (a T4HN reductase) to form scytalone (B1230633). nih.govnih.govwikipedia.org Further stereospecific enzymatic reactions, including hydroxylations and reductions, are responsible for generating the final 2,4,8-trihydroxy-1-tetralone structure. The specific enzymes that produce the (+)-(2S,4R) configuration are what define the biosynthetic pathway in organisms like C. fimbriata.

| Compound | Precursor(s) | Key Enzyme Type | Significance |

|---|---|---|---|

| Malonyl-CoA | Acetyl-CoA | Acetyl-CoA Carboxylase | Primary building block for polyketide synthesis. nih.gov |

| 1,3,6,8-Tetrahydroxynaphthalene (T4HN) | Malonyl-CoA | Polyketide Synthase (PKS) Type I | Core aromatic polyketide intermediate. nih.govuniprot.org |

| Scytalone | 1,3,6,8-Tetrahydroxynaphthalene (T4HN) | Tetrahydroxynaphthalene Reductase | Primary intermediate in DHN-melanin pathway and precursor to various tetralones. nih.govwikipedia.org |

| Vermelone (B1206922) | Scytalone | Scytalone Dehydratase & Reductase | Downstream intermediate in the DHN-melanin pathway. nih.gov |

Significance in Chemical and Biological Investigations

The tetralone scaffold is a privileged structure in medicinal chemistry and a common motif in a wide array of bioactive natural products. nih.gov These compounds have been investigated for a range of biological activities, including antimicrobial, phytotoxic, and cytotoxic properties. The significance of cis-(+)-2,4,8-Trihydroxy-1-tetralone stems primarily from its identity as a secondary metabolite produced by the phytopathogen Ceratocystis fimbriata. iomcworld.comwikipedia.org

Its presence in this fungus suggests a potential role in the pathogen's life cycle or its interaction with host plants. Metabolites from pathogenic fungi are often key to their virulence, acting as toxins or signaling molecules. Therefore, understanding the biosynthesis and biological function of cis-(+)-2,4,8-Trihydroxy-1-tetralone is of significant interest in the field of plant pathology.

In synthetic chemistry, the molecule represents a challenging target due to its multiple stereocenters. The development of asymmetric syntheses for this specific isomer is crucial for several reasons. Firstly, it allows for the unambiguous confirmation of the absolute stereochemistry of the natural product. Secondly, it provides access to pure material for detailed biological evaluation, which is often hampered by the small quantities obtainable from natural sources. Such studies are essential to differentiate the activity of the cis-(+)- isomer from its enantiomer and other diastereomers.

Stereochemical Considerations and the Distinctive Nature of the cis-(+)- Isomer

Stereochemistry plays a critical role in the function of bioactive molecules. 2,4,8-Trihydroxy-1-tetralone has two stereocenters at positions C2 and C4, giving rise to four possible stereoisomers: cis-(+)-, cis-(-)-, trans-(+)-, and trans-(-)-. The relative orientation of the hydroxyl groups at C2 and C4 determines the cis/trans designation, while the optical rotation determines the (+)/(-) descriptor.

The distinctive nature of the cis-(+)- isomer lies in its specific three-dimensional arrangement, which has been determined through asymmetric synthesis and spectroscopic analysis. The absolute configuration of the naturally occurring cis-(+)- isomer is (+)-(2S,4R). wikipedia.org This is enantiomeric to the more commonly studied cis-(-)- isomer, which has a (2R,4S) configuration. wikipedia.org

The ability to synthesize a specific stereoisomer like (+)-(2S,4R)-2,4,8-trihydroxy-1-tetralone is a significant achievement in organic chemistry. It enables researchers to confirm the structure of a natural product by comparing the synthetic compound with the isolated one. Furthermore, since the biological activity of chiral molecules is often highly dependent on their absolute configuration—with one enantiomer potentially being highly active while the other is inactive or exhibits a different activity—the study of the pure cis-(+)- isomer is essential to understand its true biological role. researchgate.net The distinct spatial orientation of its hydroxyl groups and chiral centers dictates how it interacts with biological macromolecules like enzymes and receptors, defining its unique significance.

| Isomer | Absolute Configuration | Key Identifier |

|---|---|---|

| cis-(+)- | (2S,4R) | Natural product from Ceratocystis fimbriata. |

| cis-(-)- | (2R,4S) | Natural product from fungi such as Talaromyces diversus. |

| trans-(-)- | (2S,4S) | Synthetically accessible isomer. |

| trans-(+)- | (2R,4R) | Synthetically accessible isomer. |

Structure

3D Structure

Properties

CAS No. |

524002-48-0 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(2S,4R)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8+/m1/s1 |

InChI Key |

FHAMKLIXDLEUPK-SFYZADRCSA-N |

Isomeric SMILES |

C1[C@H](C2=C(C(=CC=C2)O)C(=O)[C@H]1O)O |

Canonical SMILES |

C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of 2,4,8 Trihydroxy 1 Tetralone and Its Stereoisomers

Fungal and Microbial Sources

The distribution of 2,4,8-Trihydroxy-1-tetralone (B1221871) and its isomers is notable across a range of fungal genera, where they often play roles in phytotoxicity and other biological activities.

Isolation from Talaromyces diversus and Aspergillus diversus (specifically cis-(-)-)

The cis-(-)- enantiomer of 2,4,8-Trihydroxy-1-tetralone has been identified as a natural product originating from the fungal species Talaromyces diversus and Aspergillus diversus. smolecule.com Research has confirmed the presence of this specific stereoisomer in these fungi, highlighting them as key natural sources. smolecule.com

Presence in Alternaria sp. (from Morinda officinalis and mangrove endophytic fungus)

Various species of the genus Alternaria are known producers of tetralone compounds. Endophytic Alternaria species, such as those isolated from the mangrove plant Myoporum bontioides, have been a source of novel secondary metabolites. smolecule.com While these studies have identified a range of bioactive compounds, including xanthones and resveratrol (B1683913) derivatives from mangrove endophytes, related tetralones are also part of the metabolic profile of this genus. smolecule.com For instance, endophytic fungi isolated from the medicinal plant Morinda officinalis have also been investigated for their secondary metabolites.

Identification as a Phytotoxin in Botrytis fabae (cis- and trans- isomers)

The fungus Botrytis fabae, the causal agent of chocolate spot disease in faba beans (Vicia faba), produces phytotoxic metabolites. nih.gov Among the toxins isolated from its culture filtrate are both the cis- and trans-isomers of 3,4-dihydro-2,4,8-trihydroxynaphthalen-1(2H)-one, which is the chemical name for 2,4,8-Trihydroxy-1-tetralone. nih.gov When tested on the host plant's leaves, a mixture of the cis- and trans- isomers demonstrated a high level of phytotoxicity. nih.gov

Related Compounds (e.g., 3,4,8-Trihydroxy-1-tetralone/4-hydroxyvermelone from Pyricularia oryzae)

The rice blast fungus, Pyricularia oryzae (syn. Magnaporthe oryzae), is a well-studied producer of a wide array of secondary metabolites. mdpi.comfrontiersin.orgnih.gov Its metabolic pathways, particularly the one for dihydroxynaphthalene (DHN)-melanin, involve several polyketide naphthalenone intermediates. mdpi.com This pathway starts with the backbone compound 1,3,6,8-tetrahydroxynaphthalene (B103748) (1,3,6,8-THN), which undergoes a series of enzymatic reductions and dehydrations to produce compounds like scytalone (B1230633) and vermelone (B1206922) before being polymerized into melanin (B1238610). mdpi.com While direct isolation of 3,4,8-Trihydroxy-1-tetralone from P. oryzae is not prominently reported in the reviewed literature, the fungus is known to synthesize structurally similar trihydroxy- and tetrahydroxynaphthalene derivatives as part of this essential pathogenicity-related pathway.

Derivatives from Daldinia species

The genus Daldinia, belonging to the Xylariaceae family, is recognized for producing a variety of polyketide compounds. Chemical investigations into endophytic fungi such as Daldinia eschscholtzii have led to the discovery of diverse secondary metabolites, including chromones, lactones, and phenolics. While the core structure of 2,4,8-Trihydroxy-1-tetralone is a focus, species within this genus are known to produce a range of derivatives, indicating a broad biosynthetic capability for generating complex polyketides.

Methodologies for Compound Isolation from Biological Matrices

The isolation of 2,4,8-Trihydroxy-1-tetralone and its derivatives from complex biological matrices, such as fungal cultures, involves a multi-step process designed to extract, separate, and purify the target compounds.

Initially, the fungal biomass or liquid culture filtrate is subjected to solvent extraction. Common methods include liquid-liquid extraction (LLE), where the sample is partitioned between two immiscible solvents to separate compounds based on their relative solubility. nih.gov The choice of solvent is critical and is often an organic solvent like ethyl acetate (B1210297) or chloroform.

Following extraction, the crude extract contains a mixture of metabolites. To isolate the desired tetralone, chromatographic techniques are employed. A common primary separation method is column chromatography using stationary phases like silica (B1680970) gel or macroporous resins (e.g., X-5 resin). The extract is loaded onto the column, and different fractions are eluted using a gradient of solvents with increasing polarity.

Each fraction is then analyzed, often using thin-layer chromatography (TLC), to identify those containing the target compound. Fractions showing promise are then subjected to further purification steps, typically involving high-performance liquid chromatography (HPLC), which offers higher resolution and separation efficiency. frontiersin.org

Finally, the structure of the purified compound is elucidated using spectroscopic methods. Mass spectrometry (MS) is used to determine the molecular weight and formula, while one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC) provides detailed information about the chemical structure, connectivity, and stereochemistry of the molecule. nih.gov

Data Tables

Table 1: Fungal Sources of 2,4,8-Trihydroxy-1-tetralone and its Stereoisomers

| Compound/Isomer | Fungal Source | Reference |

| cis-(-)-2,4,8-Trihydroxy-1-tetralone | Talaromyces diversus | smolecule.com |

| cis-(-)-2,4,8-Trihydroxy-1-tetralone | Aspergillus diversus | smolecule.com |

| cis-2,4,8-Trihydroxy-1-tetralone | Botrytis fabae | nih.gov |

| trans-2,4,8-Trihydroxy-1-tetralone | Botrytis fabae | nih.gov |

Table 2: General Isolation and Identification Workflow

| Step | Technique | Purpose | Reference |

| 1. Extraction | Liquid-Liquid Extraction | Initial separation of metabolites from the biological matrix. | nih.gov |

| 2. Fractionation | Column Chromatography (Silica Gel, Macroporous Resin) | Separation of the crude extract into simpler fractions. | |

| 3. Purification | High-Performance Liquid Chromatography (HPLC) | High-resolution separation to isolate pure compounds. | frontiersin.org |

| 4. Identification | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of the isolated compound. | nih.gov |

Biosynthesis Pathways and Enzymatic Transformations of 2,4,8 Trihydroxy 1 Tetralone, Cis +

Polyketide Biosynthesis Framework

The initial stages of the synthesis of cis-(+)-2,4,8-Trihydroxy-1-tetralone are governed by the principles of polyketide biosynthesis, a common metabolic route in fungi, bacteria, and plants for producing a wide array of natural products. nih.govnih.govacs.orgresearchgate.netku.dknih.gov

Polyketide synthases (PKSs) are large, multifunctional enzymes that construct polyketide chains through the repeated condensation of small carboxylic acid units, typically malonyl-CoA. nih.govnih.gov In the context of naphthalene (B1677914) derivative formation, specific types of PKSs, known as type I and type III PKSs, are responsible for creating the initial polyketide backbone that will eventually cyclize to form the characteristic naphthalene ring structure. nih.govnih.govacs.orgresearchgate.netku.dknih.govresearchgate.netuniprot.orgnih.gov For instance, the enzyme 1,3,6,8-tetrahydroxynaphthalene (B103748) synthase (THNS) catalyzes the iterative condensation of five malonyl-CoA units to produce the pentaketide (B10854585) intermediate, which then undergoes intramolecular cyclization to yield 1,3,6,8-tetrahydroxynaphthalene (T4HN). nih.govuniprot.orgnih.gov In some fungi, such as Alternaria alternata, a single PKS can exhibit promiscuity, producing a pentaketide (T4HN), a hexaketide (AT4HN), and a heptaketide (YWA1). nih.govnih.govkit.edu

While not a direct product of the initial PKS-mediated cyclization, cis-(+)-2,4,8-Trihydroxy-1-tetralone emerges as a key intermediate later in the pathway. The direct precursor to this compound is often a hydroxynaphthoquinone, such as lawsone (2-hydroxy-1,4-naphthoquinone). nih.gov The enzymatic reduction of these quinones leads to the formation of the tetralone structure. Specifically, the enantioselective synthesis of cis-(+)-2,4,8-Trihydroxy-1-tetralone can be achieved through the microbial reduction of hydroxynaphthoquinones. This positions the compound as a crucial stepping stone in the metabolic cascade leading to other functional molecules.

Recent research has highlighted the significant role of hydroxynaphthoquinone tautomers in these biosynthetic pathways. nih.gov The reduction of 2-hydroxynaphthoquinones can lead to the formation of a stable 1,4-diketo tautomer of hydronaphthoquinone. nih.gov This diketo tautomer is then further reduced by enzymes like tetrahydroxynaphthalene reductase. nih.gov The high diastereomeric and enantiomeric excess observed in the formation of products such as cis-3,4-dihydroxy-1-tetralone suggests that the reaction proceeds through this stable diketo intermediate, rather than a transient hydronaphthoquinone. nih.gov In some fungal pathways, when the primary route to melanin (B1238610) is blocked, shunt products like flaviolin (B1202607) and 2-hydroxyjuglone accumulate, indicating their close relationship as intermediary compounds. nih.govnih.govresearchgate.netresearchgate.netnih.gov

The biosynthesis of cis-(+)-2,4,8-Trihydroxy-1-tetralone is fundamentally linked to the 1,8-dihydroxynaphthalene (DHN) melanin pathway, a widespread mechanism for pigment production in ascomycetous and imperfect fungi. usda.govnih.govnih.govkit.edunih.govbiorxiv.org This pathway begins with the PKS-driven synthesis of 1,3,6,8-tetrahydroxynaphthalene (T4HN). nih.govbiorxiv.orgresearchgate.netresearchgate.net T4HN is then converted through a series of enzymatic steps, including reductions and dehydrations, to intermediates like scytalone (B1230633) and vermelone (B1206922), ultimately leading to the DHN monomer which polymerizes into melanin. nih.govresearchgate.netresearchgate.netresearchgate.net The enzymes and intermediates involved in the formation of cis-(+)-2,4,8-Trihydroxy-1-tetralone are shared with this central melanin pathway, highlighting its role as a component of this broader metabolic network. nih.govnih.govkit.edu In Alternaria alternata, the pathways for DHN melanin and altertoxin biosynthesis share most of their enzymes, with 1,8-DHN being the branch point. nih.govnih.govkit.edu

Enzymatic Reduction and Transformation Mechanisms

The conversion of early-stage polyketide products into cis-(+)-2,4,8-Trihydroxy-1-tetralone and related compounds is accomplished through specific enzymatic reductions.

A key enzyme in this process is NADPH-dependent tetrahydroxynaphthalene reductase (T4HNR). nih.govnih.govresearchgate.net This enzyme, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor to catalyze the reduction of hydroxynaphthalenes. researchgate.netnih.gov Specifically, T4HNR is responsible for the reduction of 1,3,6,8-tetrahydroxynaphthalene (T4HN) to scytalone and 1,3,8-trihydroxynaphthalene (B1218226) (T3HN) to vermelone. nih.govresearchgate.net The activity of T4HNR is crucial for the progression of the DHN melanin pathway. In Magnaporthe grisea, this reductase facilitates the enantioselective synthesis of the cis-(-) enantiomer of 2,4,8-Trihydroxy-1-tetralone (B1221871) from hydroxynaphthoquinone precursors. The enzyme's preference for the pro-S hydrogen of NADPH directs the stereochemistry of the reduction, leading to the formation of specific isomers. nih.gov

Interactive Data Tables

Key Enzymes and Their Functions in the Biosynthesis Pathway

| Enzyme | Abbreviation | Function | Pathway Involvement |

| Polyketide Synthase | PKS | Catalyzes the initial formation of the polyketide backbone from malonyl-CoA. nih.govnih.govacs.orgresearchgate.netku.dknih.gov | DHN Melanin Biosynthesis |

| 1,3,6,8-Tetrahydroxynaphthalene Synthase | THNS | A type III PKS that synthesizes 1,3,6,8-tetrahydroxynaphthalene (T4HN). nih.govuniprot.orgnih.gov | DHN Melanin Biosynthesis |

| Tetrahydroxynaphthalene Reductase | T4HNR | Catalyzes the NADPH-dependent reduction of hydroxynaphthalenes like T4HN to scytalone. nih.govnih.govresearchgate.net | DHN Melanin Biosynthesis |

| Scytalone Dehydratase | SCD | Dehydrates scytalone to form 1,3,8-trihydroxynaphthalene. nih.govbiorxiv.org | DHN Melanin Biosynthesis |

Major Intermediates in the DHN Melanin Pathway

| Compound | Role |

| 1,3,6,8-Tetrahydroxynaphthalene (T4HN) | Initial cyclized product from the PKS. nih.govbiorxiv.orgresearchgate.netresearchgate.net |

| Scytalone | Product of T4HN reduction by T4HNR. nih.govresearchgate.netresearchgate.netresearchgate.net |

| 1,3,8-Trihydroxynaphthalene (T3HN) | Product of scytalone dehydration. nih.govresearchgate.net |

| Vermelone | Product of T3HN reduction. nih.govresearchgate.netresearchgate.netresearchgate.net |

| 1,8-Dihydroxynaphthalene (DHN) | Monomer precursor to melanin. nih.govbiorxiv.orgresearchgate.netresearchgate.net |

| Flaviolin | Shunt product formed when the main pathway is inhibited. nih.govnih.govresearchgate.netresearchgate.netnih.gov |

| 2-Hydroxyjuglone | Shunt product formed when the main pathway is inhibited. nih.govresearchgate.netnih.gov |

Stereoselective Reduction of Hydroxynaphthoquinones to cis-Ketodiols

The stereochemistry of 2,4,8-trihydroxy-1-tetralone is critical to its biological function, and its synthesis is achieved through highly stereoselective enzymatic reductions of hydroxynaphthoquinone precursors. A pivotal enzyme in this process is NADPH-dependent tetrahydroxynaphthalene reductase (T4HNR) from the fungus Magnaporthe grisea. This enzyme facilitates the asymmetric reduction of hydroxynaphthoquinones to yield cis-ketodiols with high precision.

Specifically, T4HNR has been shown to catalyze the reduction of various hydroxynaphthoquinones to produce secondary metabolites such as (3S,4R)-3,4,8-trihydroxy-1-tetralone and the target compound, (2S,4R)-2,4,8-trihydroxy-1-tetralone. figshare.com This enzymatic reduction is a crucial step in the biosynthesis of dihydroarenediols and highlights the role of T4HNR and similar enzymes in generating the characteristic cis-diol configuration from a hydroxynaphthoquinone scaffold. figshare.com The broader family of short-chain dehydrogenases/reductases (SDRs), to which T4HNR belongs, is known for its ability to reduce a range of polyhydroxynaphthalenes and hydroxynaphthoquinones, contributing to the diversity of metabolites related to DHN-melanin biosynthesis. thieme-connect.com

The reduction process is not limited to a single enzyme or substrate. Fungal systems employ various reductases with differing specificities, allowing for the production of a range of naphthalenone structures. The stereoselective reduction of α- and β-tetralones has been observed in several fungal strains, where the enantiomeric purity of the resulting tetralols can be influenced by the specific fungus and the duration of the biotransformation. thieme-connect.com

Biotransformation of Precursors (e.g., Juglone) in Fungal Systems

Fungi are adept at transforming a variety of aromatic compounds, including the hydroxynaphthoquinone juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), into more complex metabolites. While the direct biotransformation of juglone to cis-(+)-2,4,8-trihydroxy-1-tetralone is a specific pathway, the broader capabilities of fungal metabolism suggest its feasibility. Naphthalenones are known to be biosynthesized in melanin-producing fungi from 1,8-dihydroxynaphthalene (DHN) precursors via the acetogenic pathway. nih.gov This indicates that precursors with a naphthalene framework are readily metabolized.

Furthermore, it has been proposed that some naphthalenone structures can arise from the coupling of DHN and juglone. nih.gov Fungal ene-reductases, such as those from Penicillium species, have been shown to catalyze the reduction of α,β-unsaturated compounds, a reaction type that is relevant to the modification of naphthoquinone structures. rug.nl The biotransformation of α-tetralone and β-tetralone by various fungal strains underscores the capacity of these organisms to perform reductions on the tetralone core structure. thieme-connect.com

The metabolic pathways in fungi are characterized by their complexity and redundancy, often involving multiple enzymes for a single transformation step. nih.gov This metabolic flexibility allows fungi to process a wide array of substrates, including plant-derived compounds like juglone, and convert them into a diverse suite of secondary metabolites.

Specificity and Enantioselectivity of Fungal Naphthol Reductases

The production of specific stereoisomers of 2,4,8-trihydroxy-1-tetralone is governed by the specificity and enantioselectivity of fungal naphthol reductases. Two key enzymes in the DHN-melanin pathway of Magnaporthe grisea are tetrahydroxynaphthalene reductase (T4HNR) and trihydroxynaphthalene reductase (T3HNR). nih.gov These enzymes, while both being short-chain dehydrogenases/reductases, exhibit distinct substrate preferences. researchgate.net

T4HNR preferentially catalyzes the reduction of 1,3,6,8-tetrahydroxynaphthalene to (+)-scytalone, while T3HNR favors the reduction of 1,3,8-trihydroxynaphthalene to (–)-vermelone. researchgate.net Substrate competition experiments have demonstrated that T4HNR has a 310-fold preference for tetrahydroxynaphthalene over trihydroxynaphthalene. nih.gov Conversely, T3HNR shows a 4.2-fold preference for trihydroxynaphthalene. nih.gov This significant difference in substrate specificity, amounting to a 1300-fold distinction between the two reductases, is a primary determinant of the metabolic flux towards different naphthalenone intermediates. nih.gov

The catalytic properties of T4HNR extend to a broad range of substrates, including other phenolic compounds and cyclic ketones. nih.gov This enzyme's ability to perform reductive asymmetric dearomatization is a key factor in the synthesis of chiral naphthalenones. nih.gov The high stereoselectivity of these enzymes ensures the production of specific enantiomers, which is crucial for their biological activity.

**Table 1: Substrate Specificity of Naphthol Reductases from *Magnaporthe grisea***

| Enzyme | Preferred Substrate | Product | Relative Preference |

|---|---|---|---|

| Tetrahydroxynaphthalene Reductase (T4HNR) | 1,3,6,8-Tetrahydroxynaphthalene | (+)-Scytalone | 310-fold over T3HN |

| Trihydroxynaphthalene Reductase (T3HNR) | 1,3,8-Trihydroxynaphthalene | (–)-Vermelone | 4.2-fold over T4HN |

Metabolic Pathways and Intermediates

The biosynthesis of cis-(+)-2,4,8-trihydroxy-1-tetralone is embedded within the larger metabolic network of the DHN-melanin pathway in fungi. nih.gov This pathway begins with the synthesis of a pentaketide chain, which is then cyclized and aromatized to form 1,3,6,8-tetrahydroxynaphthalene (T4HN). nih.gov

The subsequent steps involve a series of reductions and dehydrations. T4HN is reduced by T4HNR to (+)-scytalone. researchgate.netwikipedia.org Scytalone can then be dehydrated by scytalone dehydratase to form 1,3,8-trihydroxynaphthalene (T3HN). ebi.ac.uk T3HN, in turn, is a substrate for T3HNR, which reduces it to vermelone. researchgate.net A final dehydration step converts vermelone to 1,8-dihydroxynaphthalene (DHN), the monomer that polymerizes into melanin. nih.gov

Shunt pathways and the broad specificity of enzymes like T4HNR can lead to the production of a variety of naphthalenone derivatives, including 2,4,8-trihydroxy-1-tetralone. thieme-connect.com The reduction of various hydroxynaphthoquinones by these reductases is a key source of this molecular diversity. thieme-connect.com For instance, the reduction of a diketo intermediate by T4HNR can lead to the formation of (3S,4R)-3,4,8- and (2S,4R)-2,4,8-trihydroxy-1-tetralone. figshare.com These intermediates are considered part of the broader family of naphthalenones that are integral to fungal secondary metabolism.

Table 2: Key Intermediates in the DHN-Melanin Pathway

| Intermediate | Precursor(s) | Enzyme(s) | Product(s) |

|---|---|---|---|

| 1,3,6,8-Tetrahydroxynaphthalene (T4HN) | Pentaketide chain | Polyketide Synthase | (+)-Scytalone |

| (+)-Scytalone | 1,3,6,8-Tetrahydroxynaphthalene | T4HNR | 1,3,8-Trihydroxynaphthalene |

| 1,3,8-Trihydroxynaphthalene (T3HN) | (+)-Scytalone | Scytalone Dehydratase | (–)-Vermelone |

| (–)-Vermelone | 1,3,8-Trihydroxynaphthalene | T3HNR | 1,8-Dihydroxynaphthalene |

| 1,8-Dihydroxynaphthalene (DHN) | (–)-Vermelone | Dehydratase | Melanin |

| cis-(+)-2,4,8-Trihydroxy-1-tetralone | Hydroxynaphthoquinone | T4HNR | - |

Synthetic Methodologies for 2,4,8 Trihydroxy 1 Tetralone, Cis +

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies are at the forefront of synthesizing chiral compounds, leveraging the high stereospecificity of enzymes to guide chemical reactions. These methods are particularly valuable for producing specific enantiomers like cis-(+)-2,4,8-Trihydroxy-1-tetralone.

Asymmetric Reduction Strategies

Asymmetric reduction is a cornerstone in the synthesis of chiral alcohols and related compounds from prochiral ketones. nih.gov This strategy employs chiral catalysts or enzymes to selectively produce one enantiomer over the other.

Enzymes, particularly alcohol dehydrogenases (ADHs), are widely used for the stereoselective reduction of ketones. nih.gov For instance, a chemoenzymatic process was successfully developed for the synthesis of montelukast, where an engineered ADH facilitated the asymmetric reduction of a poly-functionalized substrate to a key (S)-alcohol intermediate in an enantiopure form. nih.gov In the context of tetralones, asymmetric reduction of substituted indanones and tetralones has been achieved using a recoverable dendrimeric supported prolinol as a catalyst, yielding separable cis and trans isomers with up to 97% enantiomeric excess (ee). researchgate.net While not specifically detailing the synthesis of the cis-(+)- form of 2,4,8-Trihydroxy-1-tetralone (B1221871), these examples highlight the power of asymmetric reduction in creating optically active tetralone derivatives. nih.govresearchgate.net Biocatalytic reduction of 1-tetralone (B52770) using whole cells of Lactobacillus paracasei BD101 has also been investigated, demonstrating the capacity of biocatalysts in the enantioselective reduction of the tetralone core structure. researchgate.net

| Catalyst/Biocatalyst | Substrate Type | Outcome | Enantiomeric Excess (ee) |

| Dendrimeric supported prolinol | Indanones and Tetralones | Separable cis and trans isomers | Up to 97% |

| Engineered Alcohol Dehydrogenase (ADH) | Poly-functionalized ketone (Montelukast precursor) | Enantiopure (S)-alcohol intermediate | High |

| Lactobacillus paracasei BD101 | 1-Tetralone | Optically active alcohol | Not specified |

Microbial Reduction Techniques for Optically Active Forms

The use of whole-cell microbial systems is a powerful technique for producing optically active compounds through stereoselective reduction. researchgate.net Fungi and bacteria possess a diverse array of reductase enzymes capable of converting ketones to chiral alcohols with high enantioselectivity.

A notable example involves the fungus Fusarium culmorum, which has been used for the bioreduction of 1- and 2-tetralones. researchgate.net This process typically yields the corresponding (S)-alcohols, demonstrating moderate activity and low enantioselectivity for 1-tetralones but high activity for 2-tetralones. researchgate.net In a highly specific application, the enantioselective synthesis of cis-(-)-2,4,8-Trihydroxy-1-tetralone is achieved via enzymatic reduction using systems from the fungus Magnaporthe grisea. This microbial reduction specifically targets hydroxynaphthoquinones to produce the cis-(-) enantiomer with high stereochemical fidelity, indicating that microbial systems can be tailored to produce specific stereoisomers. The principle of microbial stereoinversion has also been demonstrated, where a microorganism like Sterigmatomyces elviae can convert a racemic mixture into a single, highly pure enantiomer, as seen in the production of (S)-1,2,4-butanetriol. nih.gov This process involves the oxidation of one isomer to a ketone intermediate, which is then stereoselectively reduced to the desired isomer. nih.gov

Utilization of NAD(P)H-dependent Oxidoreductases

Central to many chemoenzymatic reduction strategies is the family of NAD(P)H-dependent oxidoreductases. nih.gov These enzymes catalyze redox reactions by using nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH) as a cofactor, transferring reducing equivalents to a substrate. nih.govnih.gov Their high activity, regiospecificity, and stereospecificity make them invaluable for chemical synthesis. nih.gov

The synthesis of the cis-(-)-enantiomer of 2,4,8-Trihydroxy-1-tetralone provides a direct example of the application of these enzymes. The process utilizes a specific NADPH-dependent tetrahydroxynaphthalene reductase (T4HNR) isolated from Magnaporthe grisea. This enzyme catalyzes the reduction of a hydroxynaphthoquinone precursor to the cis-configured alcohol. To sustain the reaction, a cofactor regeneration system, such as glucose/glucose dehydrogenase (GDH), is employed to continuously replenish the supply of NADPH. The broad family of NAD(P)H-dependent oxidoreductases, which includes imine reductases and reductive aminases, is crucial for the asymmetric synthesis of various chiral compounds, particularly chiral amines from prochiral ketones. tudelft.nlresearchgate.net

| Enzyme | Cofactor | Function | Application Example |

| Tetrahydroxynaphthalene reductase (T4HNR) | NADPH | Enantioselective reduction of hydroxynaphthoquinones | Synthesis of cis-(-)-2,4,8-Trihydroxy-1-tetralone |

| Alcohol Dehydrogenase (ADH) | NAD(P)H | Asymmetric reduction of ketones to alcohols | Synthesis of chiral precursors for pharmaceuticals nih.gov |

| Reductive Aminase (RedAm) | NAD(P)H | Reductive amination of carbonyls to amines | Synthesis of chiral amines tudelft.nlresearchgate.net |

Chemical Synthetic Routes

Alongside enzymatic methods, traditional chemical synthesis provides robust and scalable routes to the tetralone scaffold. These methods typically involve the construction of the bicyclic ring system followed by the introduction and modification of functional groups.

Hydroxylation of 1-Tetralone Derivatives

The introduction of hydroxyl groups onto a pre-formed 1-tetralone ring is a key strategy for accessing hydroxylated derivatives. Synthetic routes often begin with substituted 1-tetralone precursors, which are then modified to introduce the required hydroxyl functionalities.

One common approach involves the use of methoxy-1-tetralone derivatives as starting materials. nih.gov For example, 5-, 6-, or 7-hydroxy-1-tetralone (B1583441) can be synthesized from the corresponding methoxy-1-tetralones by demethylation, often using reagents like aluminium chloride. nih.gov Following the creation of the hydroxy-1-tetralone core, further functionalization can occur. For instance, subsequent reduction of the ketone group with reagents like sodium borohydride (B1222165) (NaBH₄) yields the corresponding alcohol derivatives. nih.gov This multi-step process allows for controlled introduction of hydroxyl groups at specific positions on the tetralone structure.

Functionalization of Naphthalene (B1677914) Derivatives and Precursors

An alternative to modifying a pre-existing tetralone is to construct the ring system from naphthalene-based precursors. This approach allows for the strategic placement of functional groups before the final ring structure is formed.

The synthesis of the basic 1-tetralone structure can be achieved through the hydrogenation of 1-naphthol (B170400). google.com In a patented method, 1-naphthol is subjected to hydrogenation with hydrogen gas under the catalysis of Raney nickel at high temperature (170-250 °C) and pressure (3.0-5.0 MPa) to yield 1-tetralone. google.com More complex precursors like 1,5-dihydroxynaphthalene (B47172) can also be used. mdpi.com A multi-step sequence starting from this diol involves perhydrogenation to form a decalindiol, followed by oxidation to a decalin-1,5-dione, and subsequent conversion to a tetralone precursor. mdpi.com The synthesis of specific methoxy-substituted tetralones, which are key intermediates, has been extensively reviewed. For example, 8-methoxy-1-tetralone can be synthesized via various routes, including the hydrogenation of 1,8-diol naphthalene or through tandem Michael addition-cyclization processes involving vinylsilanes. researchgate.net These methods demonstrate the versatility of using functionalized naphthalenes to build the target tetralone framework. researchgate.net

Condensation and Cyclization Reactions in Tetralone Synthesis

The formation of the fundamental tetralone skeleton is a critical step in the synthesis of cis-(+)-2,4,8-Trihydroxy-1-tetralone. Various condensation and cyclization reactions have been developed for this purpose, offering different pathways to the bicyclic core.

One of the most established methods for constructing the tetralone framework is the Friedel-Crafts acylation-cyclization . semanticscholar.org This reaction typically involves the acylation of a suitable aromatic precursor with a dicarboxylic acid anhydride (B1165640), such as succinic anhydride, followed by reduction and subsequent intramolecular cyclization promoted by an acid. semanticscholar.org This classical approach provides a reliable route to the basic tetralone structure.

More contemporary methods have focused on improving efficiency and expanding the substrate scope. A notable example is a metal-free cascade reductive Friedel-Crafts alkylation/cyclization of keto acids or esters. rsc.org This protocol is valued for its operational simplicity and broad functional group tolerance. rsc.org Another innovative approach involves a tandem oxidative ring-opening/cyclization reaction. This method can transform cyclobutanol (B46151) derivatives into 1-tetralones rapidly, often within seconds, under mild conditions in an open atmosphere. nih.gov

Modern organic synthesis has also introduced photocatalyzed reactions. For instance, an intramolecular arene alkylation using the organic photocatalyst 4CzIPN with visible light can generate fused, partially saturated cores like the tetralone system. organic-chemistry.org Additionally, Brønsted acid-mediated cyclizations of siloxyalkynes with arenes provide another pathway to substituted tetralones. organic-chemistry.org

The following table summarizes various cyclization strategies for tetralone synthesis:

| Reaction Type | Key Features | Reference |

| Friedel-Crafts Acylation-Cyclization | Classical method, often using an anhydride and acid-promoted cyclization. | semanticscholar.org |

| Reductive Friedel-Crafts Alkylation/Cyclization | Metal-free, operationally simple, wide substrate scope. | rsc.org |

| Tandem Oxidative Ring-Opening/Cyclization | Rapid reaction, mild conditions, uses cyclobutanol precursors. | nih.gov |

| Photocatalyzed Intramolecular Arene Alkylation | Uses visible light and an organic photocatalyst. | organic-chemistry.org |

| Brønsted Acid-Mediated Cyclization | Employs siloxyalkynes and arenes. | organic-chemistry.org |

Stereocontrolled Synthesis Techniques for cis-Isomers

Achieving the specific cis-stereochemistry at the C2 and C4 positions of 2,4,8-Trihydroxy-1-tetralone requires precise stereocontrolled synthetic methods. An efficient asymmetric synthesis has been developed that allows for the preparation of both the cis- and trans-isomers, with the absolute configuration of the natural (+)-cis-isomer established as (2S,4R). researchgate.net

A key strategy in the synthesis of the cis-isomer involves a phthalide (B148349) annulation as a crucial step. researchgate.net The introduction of the hydroxyl group at the C2 position with the desired stereochemistry is a pivotal transformation. This has been accomplished through two primary methods:

Sharpless Asymmetric Dihydroxylation: This powerful method is used on a silyl (B83357) enol ether intermediate to introduce the two hydroxyl groups in a stereocontrolled manner. researchgate.net

N-sulfonyloxaziridine Oxidation: This reagent provides an alternative route for the stereoselective hydroxylation of an enolate precursor. researchgate.net

The determination of the absolute configuration of the resulting isomers was confirmed through the formation of Mosher-ester derivatives. researchgate.net This analysis was crucial in identifying the natural (+)-cis-isomer from Ceratocystis fimbriata sp. platani as the (+)-(2S,4R)-isomer. researchgate.net

The table below outlines the key stereocontrolled methods used in the synthesis of cis-(+)-2,4,8-Trihydroxy-1-tetralone:

| Synthetic Step | Reagent/Method | Purpose | Reference |

| Asymmetric Hydroxylation | Sharpless Dihydroxylation | Introduction of the C2 and C4 hydroxyl groups with cis-stereocontrol. | researchgate.net |

| Stereoselective Oxidation | N-sulfonyloxaziridine | Alternative method for stereoselective introduction of the C2 hydroxyl group. | researchgate.net |

| Annulation | Phthalide Annulation | Key step in constructing the bicyclic system. | researchgate.net |

| Configurational Analysis | Mosher-ester derivatives | Determination of the absolute stereochemistry. | researchgate.net |

Structural Elucidation and Stereochemical Assignment of 2,4,8 Trihydroxy 1 Tetralone, Cis +

Advanced Spectroscopic Characterization Techniques

The structural architecture of cis-(+)-2,4,8-Trihydroxy-1-tetralone was established through the combined application of several powerful spectroscopic methods. These techniques provide complementary information, allowing for a complete picture of the molecule's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For cis-(+)-2,4,8-Trihydroxy-1-tetralone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to assign all proton and carbon signals and establish their connectivity.

| Technique | Observed Feature | Interpretation |

|---|---|---|

| ¹H NMR | Multiple signals in the aromatic region (approx. 6.5-7.5 ppm) | Protons on the 1,2,4-trisubstituted benzene (B151609) ring. |

| Signals for methine protons (H-2, H-4) | Protons on carbons bearing hydroxyl groups. Their coupling constant would help confirm the cis relationship. | |

| Signals for methylene (B1212753) protons (H-3) | Protons on the carbon between the two stereocenters. | |

| Signals for hydroxyl protons | Protons of the -OH groups; chemical shift can be variable. | |

| ¹³C NMR | Signal for a ketone carbonyl (approx. >190 ppm) | C1 carbon of the tetralone core. |

| Signals for aromatic carbons | Carbons of the phenolic ring. | |

| Signals for carbons bearing hydroxyl groups (C2, C4, C8) | Carbons attached to oxygen atoms. | |

| Signal for a methylene carbon (C3) | The -CH₂- group in the alicyclic ring. |

| 2D-NMR | COSY, HSQC, HMBC correlations | Used to definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments. |

To confirm the molecular formula, High-Resolution Mass Spectrometry (HRESIMS) is employed. This technique measures the mass-to-charge ratio (m/z) of the molecule with extremely high accuracy (typically to four or more decimal places). By comparing the measured exact mass to the calculated mass for a proposed formula, the elemental composition can be confirmed. For cis-(+)-2,4,8-Trihydroxy-1-tetralone, HRESIMS would be used to verify the molecular formula C₁₀H₁₀O₄.

Table 2: HRESIMS Data for cis-(+)-2,4,8-Trihydroxy-1-tetralone

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Interpretation |

|---|

Circular Dichroism (CD) spectroscopy is a critical technique for determining the absolute configuration of chiral molecules. Chiral compounds absorb left- and right-circularly polarized light differently, and a CD spectrum plots this difference in absorption versus wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the molecule's specific three-dimensional structure.

In the case of cis-(+)-2,4,8-Trihydroxy-1-tetralone, the absolute configuration was established by comparing the CD spectrum of the synthetically produced compound with that of the natural product. The sign of the Cotton effects in the experimental CD spectrum, often supported by theoretical ECD calculations, provides the definitive assignment of the (2S, 4R) configuration. mdpi.com

Infrared (IR) and Ultraviolet (UV) spectroscopy provide valuable information about the functional groups present in a molecule.

IR Spectroscopy: This technique measures the absorption of infrared radiation by molecular vibrations. It is used to identify specific functional groups. The IR spectrum of cis-(+)-2,4,8-Trihydroxy-1-tetralone is expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the conjugated ketone (C=O) group, and the aromatic ring (C=C) bonds.

UV Spectroscopy: This technique measures the absorption of ultraviolet light by a molecule, which corresponds to electronic transitions. It is particularly useful for identifying conjugated systems. The UV spectrum would show absorption maxima characteristic of the phenolic and conjugated ketone chromophores within the molecule.

Table 3: Predicted IR and UV Spectroscopic Data for cis-(+)-2,4,8-Trihydroxy-1-tetralone

| Technique | Expected Absorption Bands / Maxima | Functional Group / Chromophore |

|---|---|---|

| IR | Broad band ~3300-3500 cm⁻¹ | O-H stretching (hydroxyl groups) |

| Strong band ~1650-1680 cm⁻¹ | C=O stretching (conjugated ketone) | |

| Bands ~1500-1600 cm⁻¹ | C=C stretching (aromatic ring) |

| UV | Absorption maxima >250 nm | Electronic transitions of the phenolic ring and conjugated ketone system. |

Definitive Stereochemical Assignment of the cis-(+)- Configuration

The unambiguous assignment of the cis-(+)- configuration for 2,4,8-Trihydroxy-1-tetralone (B1221871), corresponding to the (2S, 4R) absolute configuration, was a significant achievement. This was accomplished through a multi-step process involving asymmetric synthesis and detailed stereochemical analysis.

A key step in the process was the use of Mosher's method, which involves creating diastereomeric esters by reacting the chiral alcohol with a chiral reagent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The resulting diastereomers can then be analyzed by ¹H NMR spectroscopy. The differences in the chemical shifts of the protons near the newly formed ester linkage allow for the deduction of the absolute configuration at the chiral center.

This chemical derivatization method, combined with the comparison of Circular Dichroism (CD) spectra between the synthetic and natural samples, provided the conclusive evidence to assign the (+)-(2S, 4R) configuration to the naturally occurring cis-isomer.

Relationship between Stereochemistry and Biological Activity

The stereochemistry of a molecule is fundamentally linked to its biological activity. Because biological targets such as enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a compound. This can lead to one isomer being highly active while another is inactive or exhibits a different type of activity.

While specific comparative studies on the biological activities of the different stereoisomers of 2,4,8-Trihydroxy-1-tetralone are not widely available, the principle of stereochemical influence is well-established. nih.gov For instance, the related compound 4,8-dihydroxy-1-tetralone has demonstrated phytotoxic effects, inhibiting the seed germination and growth of various plants. mdpi.com The cis-(-)- enantiomer of 2,4,8-Trihydroxy-1-tetralone has been reported to possess antioxidant and antimicrobial properties.

Therefore, it is highly probable that the cis-(+)- isomer possesses a unique biological activity profile. Its specific three-dimensional shape, dictated by the (2S, 4R) configuration, will determine how it fits into the active sites of target enzymes or receptors, ultimately governing its efficacy and biological role. The synthesis and characterization of individual stereoisomers, such as cis-(+)-2,4,8-Trihydroxy-1-tetralone, are thus essential for exploring the full therapeutic or agrochemical potential of this class of natural products.

Biological Activity Mechanisms and Pharmacological Targets in Vitro of 2,4,8 Trihydroxy 1 Tetralone, Cis +

Molecular Mechanisms of Action and Target Interactions

The biological activity of 2,4,8-Trihydroxy-1-tetralone (B1221871) is intrinsically linked to its molecular structure, particularly the presence and spatial orientation of its three hydroxyl groups. These functional groups are pivotal in forming hydrogen bonds and other non-covalent interactions with biological macromolecules, thereby influencing cellular signaling pathways.

Research on related isomers, such as cis-(-)-2,4,8-Trihydroxy-1-tetralone, has indicated that its bioactivity stems from these hydroxyl groups, which facilitate interactions with various enzymes. One notable interaction is with NADPH-dependent tetralin reductases, enzymes involved in the metabolic pathways of certain fungi. While this provides a probable framework, specific molecular targets and detailed interaction studies exclusively for the cis-(+)- enantiomer are not extensively documented in current scientific literature. The precise nature of its interactions—which receptors, enzymes, or transcription factors it binds to—remains an area for further investigation to fully understand its pharmacological profile.

Enzyme Inhibition Profiling (In Vitro)

The capacity of a compound to selectively inhibit enzymes is a cornerstone of modern drug discovery. While the broader class of tetralones has been explored for such properties, specific data for cis-(+)-2,4,8-Trihydroxy-1-tetralone is limited.

Alpha-Glucosidase (αGHY) Inhibitory Activity

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. rcsb.org Inhibition of this enzyme is a validated therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. rcsb.orgnih.gov Although various natural and synthetic compounds are known to inhibit α-glucosidase, there is currently no specific published data detailing the in vitro inhibitory activity of cis-(+)-2,4,8-Trihydroxy-1-tetralone against this enzyme. Therefore, its IC₅₀ value and the nature of its potential inhibition (competitive, non-competitive, or uncompetitive) have yet to be determined.

Protein Tyrosine Phosphatase SHP2 Inhibition

Protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node that modulates pathways such as the RAS-MAPK cascade, which is integral to cell proliferation, differentiation, and survival. nih.gov Dysregulation of SHP2 is implicated in various developmental disorders and cancers, making it an attractive target for therapeutic inhibitors. nih.govnih.gov Currently, there is a lack of specific studies investigating the inhibitory effects of cis-(+)-2,4,8-Trihydroxy-1-tetralone on SHP2 activity.

Protein Tyrosine Phosphatase PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin (B600854) and leptin signaling pathways. nih.gov Its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. nih.gov While numerous studies have focused on identifying PTP1B inhibitors from natural and synthetic sources, specific data on the inhibitory potential of cis-(+)-2,4,8-Trihydroxy-1-tetralone against PTP1B is not available in the reviewed literature. The IC₅₀ values and the mechanism of inhibition for this specific isomer have not been reported.

Modulation of Enzymes Related to Oxidative Stress

Cells possess a sophisticated antioxidant defense system composed of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase. These enzymes work in concert to neutralize reactive oxygen species (ROS). The antioxidant properties of the related cis-(-)-isomer suggest a potential interaction with these pathways. However, specific in vitro studies quantifying the modulatory effect of cis-(+)-2,4,8-Trihydroxy-1-tetralone on the activity of key oxidative stress-related enzymes have not been documented.

| Enzyme Target | cis-(+)-2,4,8-Trihydroxy-1-tetralone Activity |

| Alpha-Glucosidase (αGHY) | Data not available |

| Protein Tyrosine Phosphatase SHP2 | Data not available |

| Protein Tyrosine Phosphatase PTP1B | Data not available |

| Oxidative Stress Enzymes (e.g., SOD, CAT) | Data not available |

Antioxidant Properties and Free Radical Scavenging Mechanisms

Antioxidant activity is a well-documented property of many phenolic compounds, which can neutralize harmful free radicals and mitigate oxidative stress. The related compound, cis-(-)-2,4,8-Trihydroxy-1-tetralone, has been reported to exhibit strong antioxidant properties.

Anti-inflammatory Effects (In Vitro Models)

The anti-inflammatory properties of tetralone derivatives, including the broader class of 2,4,8-Trihydroxy-1-tetralone, have been noted in scientific literature. The mechanisms underlying these effects are typically investigated using established in vitro models that simulate the inflammatory response in a controlled laboratory setting. These models are crucial for elucidating the specific molecular targets and pathways modulated by a test compound.

Inflammation at the cellular level is a complex process involving the activation of immune cells, such as macrophages, and the subsequent production of inflammatory mediators. nih.gov A common in vitro approach involves stimulating macrophages (like the RAW 264.7 cell line) with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory cascade. nih.govnih.gov Researchers then measure the effect of the compound on various inflammatory markers.

Key targets in these assays include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes responsible for synthesizing inflammatory mediators, such as Cyclooxygenase-2 (COX-2). nih.govnih.gov The inhibition of these molecules indicates potential anti-inflammatory activity. Furthermore, transcription factors like Nuclear Factor-kappa B (NF-κB), which regulate the expression of many pro-inflammatory genes, are often a focal point of investigation. nih.gov A reduction in NF-κB activation is a strong indicator of anti-inflammatory potential at the genomic level. nih.gov

Table 1: Common In Vitro Models for Assessing Anti-inflammatory Activity

| Model/Assay | Target/Measurement | Description | Relevant Findings from General Studies |

|---|---|---|---|

| LPS-Stimulated Macrophages | Cytokine Production (e.g., TNF-α, IL-6) | Macrophages are treated with LPS to induce inflammation, and the levels of secreted cytokines are measured in the presence or absence of the test compound. | Natural products can significantly decrease the production of pro-inflammatory cytokines. nih.gov |

| Enzyme Activity Assays | COX-2 & iNOS Expression/Activity | The expression and activity of enzymes like COX-2 (produces prostaglandins) and iNOS (produces nitric oxide) are quantified. | Inhibition of COX-2 and iNOS is a key mechanism for many anti-inflammatory agents. nih.govnih.gov |

| NF-κB Activation Assay | NF-κB Translocation/Reporter Gene | Measures the activation and translocation of the NF-κB transcription factor into the nucleus, often using luciferase reporter genes. | Suppression of NF-κB activation is a primary target for controlling inflammation. nih.gov |

While the cis-(-)- enantiomer of 2,4,8-Trihydroxy-1-tetralone is recognized for its biological activities, detailed in vitro anti-inflammatory data specifically for the cis-(+)- isomer is an area requiring further investigation. smolecule.com

Phytotoxic Activity and Pathogen Virulence

Naphthalenone compounds, including derivatives of 1-tetralone (B52770), play a significant role in plant-microbe interactions, demonstrating both phytotoxicity and functioning as key intermediates in fungal metabolic pathways essential for virulence.

Phytotoxic Activity

Phytotoxicity refers to the detrimental effect of a chemical compound on plant growth. umd.edu A structurally related compound, 4,8-dihydroxy-1-tetralone (4,8-DHT), isolated from the exocarp of the hickory tree (Carya cathayensis), has demonstrated significant phytotoxic effects on various plant species. nih.gov In laboratory bioassays, 4,8-DHT was shown to inhibit seed germination and seedling growth, with the degree of inhibition depending on the plant species and the concentration of the compound. nih.gov For instance, a 0.6 mM concentration of 4,8-DHT significantly impacted the germination and growth of lettuce and wheat. nih.gov This highlights the potential of tetralone derivatives to act as allelochemicals, substances released by one plant that affect another.

Table 2: Phytotoxic Effects of 4,8-dihydroxy-1-tetralone (4,8-DHT) on Various Plant Species

| Plant Species | Parameter Measured | Effect of 0.6 mM 4,8-DHT |

|---|---|---|

| Lettuce (Latuca sativa) | Germination Rate & Vigor | Significant Depression |

| Seedling Growth | Significant Inhibition | |

| Wheat (Triticum aestivum) | Germination Vigor | Significant Depression |

| Cucumber (Cucumis sativus) | Germination Rate | Reduction |

| Seedling Growth (Plumule) | Significant Promotion | |

| Onion (Allium cepa) | Seedling Growth | Significant Inhibition |

Source: nih.gov

Pathogen Virulence

In many pathogenic fungi, virulence—the ability to cause disease—is linked to the production of melanin (B1238610). nih.gov This pigment protects the fungus from host defense mechanisms and environmental stress. cis-(+)-2,4,8-Trihydroxy-1-tetralone is structurally related to key intermediates in the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway.

One such crucial intermediate is (+)-scytalone. nih.gov Fungal mutants unable to produce melanin often have blocks in this pathway. nih.gov Studies on the fungus Verticillium dahliae established that (+)-scytalone is a precursor to melanin. nih.gov The enzyme scytalone (B1230633) dehydratase catalyzes the dehydration of scytalone, a critical step in forming the melanin polymer. nih.govebi.ac.uk Fungi where this enzyme's gene is disrupted show altered melanin production and can have reduced pathogenicity. nih.gov Therefore, compounds that inhibit scytalone dehydratase are effective fungicides against diseases like rice blast, caused by Magnaporthe grisea. ebi.ac.ukresearchgate.net The role of tetralones like (+)-scytalone as essential building blocks in this pathway underscores their importance for the virulence of many plant-pathogenic fungi. nih.govresearchgate.net

Research on Derivatives and Analogues of 2,4,8 Trihydroxy 1 Tetralone

Identification and Characterization of Naturally Occurring Analogues

Nature produces a variety of tetralone structures, some of which are modifications of the basic trihydroxy-1-tetralone skeleton. These modifications include acetylation, alkylation, and changes in stereochemistry, leading to a diverse family of related natural products.

Acetylated Derivatives

While specific acetylated derivatives of cis-(+)-2,4,8-trihydroxy-1-tetralone are not extensively documented in readily available literature, acetylation represents a common biotransformation pathway for natural compounds containing hydroxyl groups. This modification can significantly alter a molecule's polarity, solubility, and interaction with biological targets. In the broader class of tetralones and related polyketides, acetyl groups are often introduced by acetyltransferase enzymes during biosynthesis, which can influence the compound's stability and bioactivity.

Alkylated and Dimethylated Tetralones

Alkylated and dimethylated tetralones are found in nature, often derived from abundant resources. For instance, a tetralin derivative, 7-isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene, can be prepared from longifolene, a major component of turpentine (B1165885) oil from Pinus species. nih.gov This natural starting material provides a basis for synthesizing more complex, alkylated tetralone structures. One such series of compounds involves the synthesis of 6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one derivatives, which are examples of heavily alkylated and dimethylated tetralones. nih.gov

Prenyl-substituted Tetralone Derivatives

Prenylation is another key structural modification found in natural tetralone derivatives. The addition of a prenyl group, a five-carbon isoprenoid unit, can enhance the lipophilicity of the molecule and is often crucial for its biological function. While specific prenyl-substituted versions of 2,4,8-trihydroxy-1-tetralone (B1221871) are not prominently reported, the prenyl moiety is a common feature in related classes of natural products.

Other Trihydroxy-1-tetralone Regio- and Stereo-Isomers

The 2,4,8-trihydroxy-1-tetralone scaffold can exist in several isomeric forms, differing in the spatial arrangement (stereoisomers) of the hydroxyl groups or their position on the ring system (regioisomers). 2,4,8-Trihydroxy-1-tetralone is a member of the tetralin family. nih.gov Besides the cis-(+)- enantiomer, other known stereoisomers include the cis-(-)- and various trans-isomers. Each isomer can exhibit distinct physical properties and biological activities due to the specific three-dimensional orientation of its functional groups.

Synthesis and Exploration of Novel Synthetic Analogues

The tetralone scaffold is a valuable building block in organic synthesis, utilized for creating novel compounds with potential therapeutic applications. edu.krd Synthetic chemists have developed numerous methods to produce tetralone analogues with diverse functionalities. These synthetic derivatives are often designed to mimic or enhance the properties of natural products or to explore new biological activities. researchgate.net

For example, novel tetralone analogues have been designed based on the structure of the plant hormone abscisic acid. rsc.org These bicyclic compounds were synthesized in multiple steps starting from 1-tetralone (B52770) and were found to exhibit significant biological activity, in some cases greater than the natural hormone itself. rsc.org

Another approach involves deriving tetralones from readily available natural products like longifolene. nih.gov This has led to the creation of seventeen new tetralone derivatives bearing a 1,2,4-triazole (B32235) moiety, which were evaluated for their antiproliferative effects against various human cancer cell lines. nih.gov

Table 1: Examples of Synthesized Tetralone Analogues and their Biological Context

| Analogue Class | Base Scaffold | Synthetic Modification | Investigated Biological Activity |

|---|---|---|---|

| Abscisic Acid Analogues | 1-Tetralone | Addition of side chains mimicking abscisic acid | Plant growth regulation rsc.org |

| Triazole-bearing Tetralones | Longifolene-derived tetralone | Attachment of substituted 1,2,4-triazole ring | Antiproliferative nih.gov |

| Aminoguanidinium Tetralones | 6-Hydroxy-1-tetralone | Addition of aminoguanidinium moiety | Antibacterial nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For tetralone derivatives, SAR studies have provided valuable insights for designing more potent and selective agents.

In the development of aminoguanidine-tetralone derivatives as antibacterial agents, SAR analysis revealed key insights. nih.gov For instance, when the variable 'R' group was a substituted benzyl (B1604629), the presence of one or two halogen atoms (fluorine, chlorine, or bromine) resulted in similar activity. However, incorporating two trifluoromethyl groups diminished activity against Gram-positive bacteria and eliminated it against Gram-negative bacteria. nih.gov For alkyl 'R' groups, those with medium-length chains (e.g., C9) showed better activity compared to those with short or long chains, suggesting an optimal lipophilicity for antibacterial action. nih.gov

Similarly, for longifolene-derived tetralones with antiproliferative properties, SAR studies highlighted that compounds 6d , 6g , and 6h from the series had broad-spectrum anticancer activity. nih.gov These findings help guide the future design of tetralone-based anticancer agents.

SAR studies on tetrahydroquinolone derivatives, which share structural similarities with tetralones, showed that modifications to an attached aryl group could switch the compound's activity from antagonistic to agonistic, demonstrating the profound impact of subtle structural changes on biological function. nih.gov

Table 2: Summary of Key SAR Findings for Tetralone Derivatives

| Derivative Series | Key Structural Feature Modified | Impact on Biological Activity | Reference |

|---|---|---|---|

| Aminoguanidinium Tetralones | Nature of the 'R' group (benzyl vs. alkyl) | Medium-chain alkyl groups and single halogen substitutions on benzyl rings were optimal for antibacterial activity. | nih.gov |

| Longifolene-derived Tetralones | Substituents on the triazole moiety | Specific substitutions led to broad-spectrum anticancer activity against multiple cell lines. | nih.gov |

| Tetrahydroquinolone Analogues | Aryl group on furan (B31954) moiety | Modification from 2-(trifluoromethoxy)benzene to di- or trifluorobenzene switched activity from antagonistic to agonistic. | nih.gov |

Chemoenzymatic Production of Optically Active Tetralin Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the biological activity of a molecule can be highly dependent on its stereochemistry. Chemoenzymatic methods, which synergistically combine chemical reactions with highly selective biocatalytic transformations, have become an indispensable tool for producing optically active molecules such as tetralin and tetralone derivatives. These structural motifs are prevalent in a variety of biologically significant compounds. The enzymatic strategies for creating these chiral molecules typically rely on the stereoselective reduction of prochiral ketones or the kinetic resolution of racemic mixtures.

Research into the chemoenzymatic synthesis of hydroxylated tetralones has paved the way for producing specific stereoisomers with high optical purity. A significant achievement in this area is the enantioselective synthesis of cis-(-)-2,4,8-Trihydroxy-1-tetralone. This was accomplished through the enzymatic reduction of a hydroxynaphthoquinone precursor using an NADPH-dependent tetrahydroxynaphthalene reductase (T4HNR) from the fungus Magnaporthe grisea. This enzyme demonstrates remarkable stereochemical control, leading to the formation of the cis-(-) enantiomer.

Conversely, the chemical synthesis of the naturally occurring cis-(+)-2,4,8-Trihydroxy-1-tetralone, which has been identified as the (+)-(2S,4R)-isomer, has also been reported. researchgate.net While a direct chemoenzymatic route to this specific cis-(+) isomer is not extensively documented in scientific literature, the successful synthesis of its enantiomer provides a strong precedent and a clear strategic framework for its potential biocatalytic production.

A common and effective strategy in chemoenzymatic synthesis is the stereoselective reduction of a ketone to a chiral alcohol. Ketoreductases (KREDs) are a class of enzymes that excel at this transformation, frequently exhibiting high levels of both enantioselectivity and diastereoselectivity. These biocatalysts have been instrumental in producing a diverse range of optically active alcohols that serve as valuable building blocks in organic synthesis. For example, ketoreductases have been effectively used for the stereoselective synthesis of various hydroxy-keto and dihydroxy esters from their corresponding diketo precursors, achieving high enantio- and diastereomeric excess for the majority of the possible stereoisomers. nih.gov

An alternative to using isolated enzymes is whole-cell biocatalysis, which employs microorganisms like bacteria or yeast that naturally contain the desired reductase enzymes. This approach can be more economically viable by eliminating the need for costly enzyme purification processes. For instance, the asymmetric microbial reduction of a range of 4-substituted-α-tetralones has been successfully carried out using strains of Sporobolomyces pararoseus and Rhodotorula rubra. rsc.org These microorganisms can perform regio- and stereospecific reductions on decalindiones, targeting one of two carbonyl groups to produce enantiomerically pure hydroxy-ketones. rsc.org

The following table summarizes key findings in the chemoenzymatic production of optically active tetralone derivatives, underscoring the potential for creating specific stereoisomers.

| Substrate | Biocatalyst | Product(s) | Key Findings |

| Hydroxynaphthoquinone | NADPH-dependent tetrahydroxynaphthalene reductase (T4HNR) from Magnaporthe grisea | cis-(-)-2,4,8-Trihydroxy-1-tetralone | The enzyme exhibits high stereochemical fidelity, leading to the cis-(-) enantiomer. |

| β,δ-diketo ester | Ketoreductases | δ-hydroxy-β-keto esters, β-hydroxy-δ-keto esters, and β,δ-dihydroxy esters | High enantio- and diastereomeric excess was achieved for seven out of eight possible stereoisomers. nih.gov |

| 4-substituted-α-tetralones | Sporobolomyces pararoseus and Rhodotorula rubra | Enantiomerically pure hydroxy-ketones | The microorganisms performed regio- and stereospecific reduction of one of two carbonyl groups. rsc.org |

Future Research Directions and Potential Academic Applications of 2,4,8 Trihydroxy 1 Tetralone, Cis +

Comprehensive Elucidation of Specific Biosynthetic Pathways

The biosynthetic origins of cis-(+)-2,4,8-Trihydroxy-1-tetralone, particularly within plant species like Juglans regia (walnut), remain a subject of significant interest. While it is understood that many secondary metabolites in walnuts, including various phenolic compounds, are synthesized in response to environmental stressors, the precise enzymatic steps leading to this specific tetralone are not fully mapped. nih.govmdpi.com Future research should focus on identifying and characterizing the specific polyketide synthases (PKSs) and tailoring enzymes, such as cyclases and hydroxylases, responsible for its formation. Investigating the metabolic networks in walnut leaves and other tissues, especially under conditions of stress like chilling, could reveal the upstream precursors and regulatory genes that control the production of this and related compounds. nih.gov A deeper understanding of these pathways could pave the way for metabolic engineering approaches to enhance its production in natural or engineered systems.

Advanced Enzymatic Engineering for Stereoselective Synthesis of Enantiopure Isomers

The stereochemistry of 2,4,8-Trihydroxy-1-tetralone (B1221871) is crucial to its biological activity, making the production of enantiomerically pure isomers a key objective. While the cis-(+) isomer is of primary interest, the ability to selectively synthesize its cis-(-) counterpart and trans isomers is also valuable for comparative biological studies. Future research in enzymatic engineering should focus on the discovery and optimization of enzymes capable of highly stereoselective synthesis. For instance, NADPH-dependent reductases have shown promise in the synthesis of related tetralone derivatives. The exploration of novel enzymes from various microbial sources and the application of protein engineering techniques to enhance their stereoselectivity and substrate specificity will be critical. This could lead to the development of efficient and scalable biocatalytic processes for producing enantiopure isomers of 2,4,8-Trihydroxy-1-tetralone, which are essential for pharmacological and clinical investigations.

Discovery and Validation of Novel Molecular Targets (In Vitro)

While the antioxidant and enzyme-inhibiting properties of cis-(+)-2,4,8-Trihydroxy-1-tetralone have been identified, a comprehensive understanding of its molecular interactions within biological systems is still lacking. mdpi.com Future in vitro studies should aim to discover and validate novel molecular targets of this compound. This can be achieved through a variety of modern techniques, including affinity chromatography, proteomics, and computational docking studies. Identifying the specific proteins and signaling pathways that this tetralone interacts with will provide a more detailed mechanism of action for its observed biological effects. Such studies could uncover previously unknown therapeutic applications and provide a stronger rationale for its development as a lead compound.

Development of Innovative Synthetic Methodologies for Precision Isomer Production

The development of efficient and precise synthetic methods is paramount for the production of specific isomers of 2,4,8-Trihydroxy-1-tetralone for research purposes. researchgate.net While several general strategies for synthesizing tetralone scaffolds exist, such as the Friedel-Crafts reaction and cascade reductive cyclization, the specific, stereocontrolled synthesis of the cis-(+) isomer remains a challenge. semanticscholar.orgrsc.org Future research should focus on developing innovative synthetic methodologies that allow for the precise control of stereochemistry at the C2 and C4 positions. This could involve the use of chiral catalysts, asymmetric synthesis strategies, and novel cyclization techniques to produce the desired isomer with high yield and enantiomeric purity. chemrxiv.orgacs.org The ability to synthesize various isomers will facilitate a deeper understanding of structure-activity relationships.

Exploration of Pre-clinical (In Vitro) Therapeutic Potential

Lead Compound Identification for Oxidative Stress-Related Conditions

The antioxidant properties of phenolic compounds, including those found in Juglans regia, are well-documented. nih.govnih.govresearchgate.netub.edu The structure of 2,4,8-Trihydroxy-1-tetralone, with its multiple hydroxyl groups, suggests significant potential as a scavenger of reactive oxygen species (ROS). Future in vitro research should focus on quantifying its antioxidant capacity in various cell-based assays and investigating its ability to protect cells from oxidative damage. These studies could position cis-(+)-2,4,8-Trihydroxy-1-tetralone as a lead compound for the development of therapeutics for conditions associated with oxidative stress, such as neurodegenerative diseases and chronic inflammation.

Advancement of Alpha-Glucosidase Inhibitors

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov Natural products are a rich source of α-glucosidase inhibitors, with flavonoids and other phenolic compounds showing significant activity. science.govnih.govmdpi.commdpi.com Given that extracts from Juglans regia have demonstrated hypoglycemic effects, and considering the structural similarities of cis-(+)-2,4,8-Trihydroxy-1-tetralone to other known inhibitors, its potential in this area is substantial. nih.gov Future research should involve detailed kinetic studies to determine the potency and mechanism of α-glucosidase inhibition by this compound. researchgate.netresearchgate.net Comparing its efficacy to existing drugs and other natural inhibitors will be crucial in advancing its development as a potential antidiabetic agent.

Applications in Advanced Organic Synthesis and Materials Science

While specific research on the cis-(+)- enantiomer is limited, the tetralone scaffold itself is a valuable motif in organic chemistry. The related cis-(-)-2,4,8-Trihydroxy-1-tetralone is recognized as a useful building block in synthetic organic chemistry. Its hydroxyl groups offer reactive sites for various chemical transformations, enabling the synthesis of more complex organic molecules.

Derivatives of tetralones are instrumental in asymmetric synthesis. For instance, microbial reduction processes involving tetralone derivatives can produce optically active tetralins, which are crucial chiral intermediates in the synthesis of pharmaceuticals. One notable example is the use of tetralone derivatives in the synthesis of the antidepressant sertraline (B1200038) hydrochloride. smolecule.com

The synthesis of the tetralone core can be achieved through various methods, including intramolecular Friedel-Crafts acylation, photoredox-catalyzed intramolecular arene alkylation, and Brønsted acid-mediated cyclizations of siloxyalkynes with arenes. organic-chemistry.org These synthetic strategies provide access to a wide range of substituted tetralones, which can then be further functionalized. The development of novel tetralone analogs is an active area of research, with applications such as the creation of abscisic acid analogs for studying plant growth and development.

Future research in materials science could explore the incorporation of the cis-(+)-2,4,8-trihydroxy-1-tetralone structure into polymers or other materials. The hydroxyl groups could serve as points for polymerization or for grafting onto surfaces, potentially imparting unique properties to the resulting materials.

| Synthetic Application | Description | Relevant Compounds/Intermediates |

| Asymmetric Synthesis | Production of optically active compounds. | Optically active tetralins, Sertraline hydrochloride |

| Complex Molecule Synthesis | Use as a starting material or intermediate for more complex structures. | Functionalized tetralone derivatives |

| Plant Biology Research | Probing biological activity of plant hormones. | Tetralone abscisic acid analogues |

Role in Fungal Chemotaxonomy and Metabolomics

The study of secondary metabolites produced by fungi is a cornerstone of chemotaxonomy and metabolomics, providing chemical fingerprints that can aid in the classification of species and understanding their ecological roles. The cis-(-)- isomer of 2,4,8-Trihydroxy-1-tetralone has been identified as a natural product from fungi such as Talaromyces diversus and Aspergillus diversus. smolecule.com The presence of such specific metabolites can be a key characteristic for distinguishing between different fungal species or genera.